![molecular formula C8H6F4O3S B13274303 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride](/img/structure/B13274303.png)
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O3S and a molecular weight of 258.19 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride with fluoride sources under specific conditions . The reaction conditions often include the use of solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include fluoride sources, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride involves the covalent modification of serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative . This modification can inhibit the enzyme’s activity, making it a valuable tool in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
4-(2,2,2-Trifluoroethoxy)toluene: This compound has a similar trifluoroethoxy group but lacks the sulfonyl fluoride functionality.
4-(chlorosulfonyl)benzene-1-sulfonyl fluoride: This compound contains a chlorosulfonyl group instead of the trifluoroethoxy group, leading to different reactivity and applications.
1-methyl-4-(2,2,2-trifluoroethoxy)benzene: Similar to this compound but with a methyl group instead of the sulfonyl fluoride.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.
Biological Activity
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride is an organic compound characterized by its sulfonyl fluoride functional group attached to a benzene ring, which is further substituted with a 2,2,2-trifluoroethoxy group. This unique structure imparts significant biological activity, particularly in the context of its electrophilic properties and reactivity with various nucleophiles. The compound's molecular formula is C10H8F3O2S, with a molecular weight of approximately 256.18 g/mol.
The sulfonyl fluoride group in this compound enables it to act as a versatile electrophile, facilitating nucleophilic substitution reactions. The trifluoroethoxy substituent enhances its electrophilicity due to its electron-withdrawing nature. This behavior is crucial for its interactions in biological systems, particularly in enzyme inhibition and drug development.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to participate in various biochemical pathways, including:
- Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes by modifying active site residues.
- Formation of Sulfonamides : It reacts with amines to form sulfonamides, compounds that have been widely studied for their pharmacological properties.
Case Studies
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(Trifluoromethoxy)benzene-1-sulfonyl fluoride | Trifluoromethoxy group instead of trifluoroethoxy | Higher volatility due to smaller trifluoromethyl group |
4-(Phenylsulfonyl)benzene-1-sulfonyl fluoride | Contains a phenyl group instead of trifluoroethyl | Different electronic properties affecting reactivity |
5-Chloro-2-(trifluoroethoxy)benzene-1-sulfonyl chloride | Contains chlorine substituent | Enhanced stability and reactivity due to chlorine |
This table illustrates how variations in substituents can significantly alter the chemical behavior and potential applications of similar compounds.
Applications
The potential applications of this compound span several fields:
- Medicinal Chemistry : Its electrophilic nature makes it suitable for developing new drugs targeting various diseases.
- Biochemical Research : As a tool for studying enzyme mechanisms and protein interactions.
- Agricultural Chemistry : Potential use in developing agrochemicals that require specific electrophilic characteristics.
Properties
Molecular Formula |
C8H6F4O3S |
---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16(12,13)14/h1-4H,5H2 |
InChI Key |
IWXMXPBZERZLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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